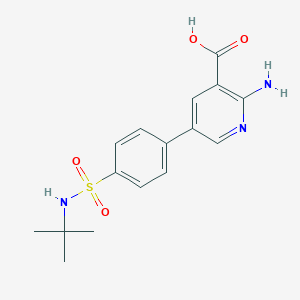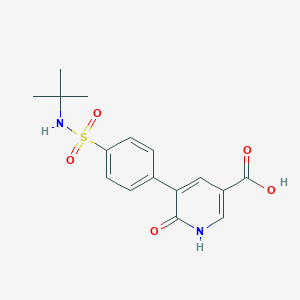
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid (2-BSI) is an important intermediate in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It has a melting point of about 130°C and a boiling point of about 300°C. 2-BSI is an important intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of protein-protein interactions, and the study of enzyme kinetics. It has also been used in the synthesis of antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Wirkmechanismus
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds. It acts as a catalyst for the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antibiotics, anti-inflammatory drugs, and other pharmaceuticals on the human body. It has also been used to study the effects of various proteins and enzymes on cell function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments is its high purity (95%). Its solubility in water and other organic solvents makes it easy to use in a variety of experiments. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds, and it is not suitable for use as a drug or a therapeutic agent.
Zukünftige Richtungen
In the future, 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% may be used to study the effects of various proteins and enzymes on cell function and metabolism. It may also be used in the synthesis of new antibiotics, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it may be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it may be used in the development of new biosensors and diagnostic tools.
Synthesemethoden
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours. The product is a white crystalline solid that is soluble in water and other organic solvents.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCVOWSJAFBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)












